Thiocyanogen

Electrophilic Thiocyanation Aromatic Substitution Reagent Selection

Thiocyanogen, (SCN)₂, is a pseudohalogen with the molecular formula C₂N₂S₂ and a molar mass of 116.16 g mol⁻¹. It is typically obtained as a colorless crystal or liquid with a melting point between -2.5 °C and 15.5 °C, depending on the source and purity.

Molecular Formula C2N2S2
Molecular Weight 116.17 g/mol
CAS No. 505-14-6
Cat. No. B1223195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiocyanogen
CAS505-14-6
Molecular FormulaC2N2S2
Molecular Weight116.17 g/mol
Structural Identifiers
SMILESC(#N)SSC#N
InChIInChI=1S/C2N2S2/c3-1-5-6-2-4
InChIKeyDTMHTVJOHYTUHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiocyanogen (CAS 505-14-6): Physical Properties, Chemical Profile, and Procurement Baseline


Thiocyanogen, (SCN)₂, is a pseudohalogen with the molecular formula C₂N₂S₂ and a molar mass of 116.16 g mol⁻¹ [1]. It is typically obtained as a colorless crystal or liquid with a melting point between -2.5 °C and 15.5 °C, depending on the source and purity . The compound is highly reactive and unstable in its pure form, undergoing explosive polymerization to a brick-red solid at room temperature [2]. It is readily decomposed by water to yield HCN, HNCS, and H₂SO₄ [2]. Due to its instability, Thiocyanogen is most commonly handled as a 0.1 M solution in glacial acetic acid, which is stable for several days [3].

Why Generic 'Thiocyanating Agents' Cannot Substitute for Thiocyanogen (CAS 505-14-6)


The term 'thiocyanating agent' encompasses a diverse class of reagents with fundamentally different electrophilic reactivities, substrate scopes, and reaction outcomes. Thiocyanogen ((SCN)₂) itself exhibits a specific and limited reactivity profile, acting as a weak electrophile that attacks only highly activated aromatic nuclei such as phenols and anilines [1]. This stands in direct contrast to more potent electrophilic thiocyanating reagents like thiocyanogen chloride (ClSCN) [2] or N-thiocyanatosuccinimide (NTS) [3], which react with a much broader range of substrates. Substituting Thiocyanogen with a stronger electrophile without process re-optimization will lead to over-reaction, poor regioselectivity, and the generation of by-products that are difficult to separate [3]. Furthermore, the unique stability profile of Thiocyanogen in acetic acid solutions, which are stable for days [4], is not a shared property among all in-class compounds, necessitating a specific procurement strategy based on the intended application.

Product-Specific Quantitative Evidence Guide for Thiocyanogen (CAS 505-14-6)


Reactivity Profile: Limited Electrophilic Substitution Scope vs. Thiocyanogen Chloride

Thiocyanogen acts as a weak electrophile, limiting its nuclear thiocyanation to highly activated aromatic compounds such as phenols and amines [1]. In contrast, the more reactive thiocyanogen chloride (ClSCN) can thiocyanate a much wider range of aromatic hydrocarbons, including m-xylene, naphthalene, and anthracene, without the need for an added catalyst [1].

Electrophilic Thiocyanation Aromatic Substitution Reagent Selection

Electrochemical Generation: High Yield and Regioselectivity vs. N-Thiocyanatosuccinimide (NTS)

Electrochemical generation of Thiocyanogen in situ from NH₄SCN provides a 'green' alternative to chemical oxidants. This method yields thiocyanate products with high regio- and isomer-selectivity [1]. Specifically, electrochemical thiocyanation of pyrazolo[1,5-a]pyrimidines using electrogenerated Thiocyanogen achieves 70-90% yields at the 3-position [2]. In contrast, radical thiocyanation using N-thiocyanatosuccinimide (NTS) is known to produce by-products that are difficult to remove [1].

Electrosynthesis Green Chemistry Thiocyanation Regioselectivity

Analytical Specificity: Thiocyanogen Number as a Complementary Measure of Unsaturation vs. Iodine Number

Thiocyanogen adds selectively to only certain double bonds in unsaturated fatty acids, unlike iodine which adds to all double bonds [1]. This differential reactivity allows the Thiocyanogen number to be used in conjunction with the Iodine number to calculate the content of specific fatty acids like linoleic acid [1]. In human blood plasma, the Iodine number ranged from 111 to 157, while the Thiocyanogen number ranged from 64 to 122, with differences between the two values of 9 to 78 units [2]. This difference is the basis for quantifying polyunsaturated fatty acid content.

Analytical Chemistry Lipid Analysis Unsaturation Thiocyanogen Number

Stability and Formulation: Stabilized Compositions for Extended Shelf-Life vs. Unstabilized Solutions

Unstabilized solutions of Thiocyanogen polymerize within a short period, forming an unreactive brick-red precipitate [1]. A patented composition comprising Thiocyanogen, an α,β-unsaturated ketone (e.g., chloranil), and an inert organic solvent inhibits this polymerization, resulting in a composition that remains active for one year or more [1].

Reagent Stability Formulation Polymer Inhibition Industrial Application

Optimized Application Scenarios for Thiocyanogen (CAS 505-14-6)


Selective Thiocyanation of Highly Activated Aromatic Compounds

Thiocyanogen is the reagent of choice for introducing a thiocyanato group into electron-rich aromatic rings such as phenols and anilines. Its weak electrophilic nature prevents over-reaction and ensures that only the most activated substrates are functionalized [1]. This selectivity is a key advantage over more aggressive reagents like thiocyanogen chloride, which would react with a broader range of aromatics and potentially lead to complex product mixtures [1].

Electrochemical Thiocyanation for High-Purity Synthesis

For applications in medicinal or agrochemical chemistry where product purity is paramount, the in situ electrochemical generation of Thiocyanogen offers a superior route. This method avoids the use of stoichiometric chemical oxidants and the associated by-products, as seen with reagents like N-thiocyanatosuccinimide [2]. The high regio- and isomer-selectivity (e.g., 70-90% yield for pyrazolo[1,5-a]pyrimidine thiocyanation) translates to simpler purification and higher-quality final products [3].

Analytical Determination of Polyunsaturated Fatty Acid Composition

Thiocyanogen's unique ability to differentiate between double bonds in unsaturated fatty acids makes it an indispensable reagent for the 'Thiocyanogen number' assay [4]. When used alongside the 'Iodine number', this method provides a quantitative measure of the content of specific fatty acids like linoleic acid in complex lipid mixtures [4]. This classic analytical application is specific to Thiocyanogen and is not achievable with other halogen-based reagents.

Industrial-Scale Polymer Surface Treatment

For large-scale industrial processes, such as treating polymer surfaces to enhance paint adhesion, the procurement of a stabilized Thiocyanogen formulation is essential [5]. These compositions, which remain active for over a year, eliminate the logistical and safety challenges associated with preparing and using fresh, unstable solutions [5]. This scenario leverages the patented stability technology to enable the practical, cost-effective use of Thiocyanogen in a manufacturing setting.

Technical Documentation Hub

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